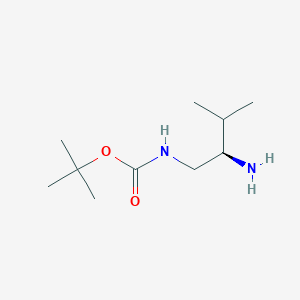

(R)-tert-Butyl (2-amino-3-methylbutyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2R)-2-amino-3-methylbutyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-7(2)8(11)6-12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAMFTBALAAREO-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CNC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (2-amino-3-methylbutyl)carbamate typically involves the protection of the amino group of an amino acid derivative using tert-butyl chloroformate (Boc-Cl). The reaction is usually carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM). The reaction conditions are generally mild, and the product is obtained in good yields.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (2-amino-3-methylbutyl)carbamate can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure uniformity. The purification of the product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (2-amino-3-methylbutyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Organic Synthesis

Peptide Synthesis :

(R)-tert-Butyl (2-amino-3-methylbutyl)carbamate is primarily employed as a protecting group for amino functionalities during peptide synthesis. This protection is essential for selective reactions, allowing chemists to manipulate other functional groups without interference from the amine's reactivity. The mechanism involves temporarily blocking the amino group, facilitating the synthesis of diverse amines and peptides under controlled conditions.

Synthetic Precursor :

The compound acts as a precursor for various biologically active molecules, including enzyme inhibitors and therapeutic agents. Its ability to undergo multiple chemical reactions makes it versatile in generating complex structures required in drug development.

Pharmaceutical Applications

(R)-tert-Butyl (2-amino-3-methylbutyl)carbamate has significant implications in pharmaceutical chemistry:

- Intermediate for Drug Synthesis : It is used as an intermediate in synthesizing drugs like lacosamide, a medication for epilepsy and neuropathic pain. The compound's structure allows for further modifications that lead to pharmacologically active derivatives .

- CDK Inhibitors : Research indicates that derivatives of this compound may function as cyclin-dependent kinase (CDK) inhibitors, which are critical in cancer therapy. The ability to modify the carbamate structure enables the design of compounds with specific biological activities against cancer cells .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of (R)-tert-Butyl (2-amino-3-methylbutyl)carbamate in various contexts:

Mechanism of Action

The mechanism of action of ®-tert-Butyl (2-amino-3-methylbutyl)carbamate involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The tert-butyl group provides steric hindrance, making the compound less reactive under certain conditions. This allows for selective reactions to occur at other functional groups in the molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s structural analogs share the Boc-protected amine motif but differ in backbone configuration, substituents, and stereochemistry. Key comparisons include:

Notes:

- Branching: The (R)-tert-butyl (2-amino-3-methylbutyl)carbamate’s 3-methylbutyl chain enhances steric hindrance compared to linear analogs like 170367-69-8, influencing reactivity in nucleophilic substitutions .

- Stereochemistry : Enantiomers (e.g., R vs. S configurations) exhibit divergent biological activities. For instance, racemic mixtures of related compounds (e.g., compounds 3 and 4 in ) require chiral resolution for pharmaceutical applications .

Research Findings and Data

- Stereochemical Impact : Racemic mixtures of structurally related carbamates (e.g., compounds 3 and 4 in ) show reduced enantiomeric excess (ee) in biological assays, underscoring the importance of chiral purity .

Biological Activity

(R)-tert-Butyl (2-amino-3-methylbutyl)carbamate, also known as N-Boc-[(2R)-2-amino-3-methylbutyl]amine, is a carbamate derivative notable for its role in organic synthesis, particularly in the protection of amino groups during peptide synthesis. This compound has garnered interest due to its applications in synthesizing biologically active molecules, including enzyme inhibitors and therapeutic agents. The molecular formula is CHNO, with a molecular weight of 202.30 g/mol.

The compound features a tert-butyl group attached to a carbamate moiety, which is linked to an amino acid derivative. The synthesis typically involves the reaction of (R)-leucine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine, yielding high amounts of the desired product under mild conditions.

Biological Activity and Mechanism

While (R)-tert-Butyl (2-amino-3-methylbutyl)carbamate itself does not exhibit direct biological activity, it serves as a precursor in synthesizing compounds that do. Its primary function is to act as a protecting group for amines during chemical reactions, facilitating the selective synthesis of various structurally diverse amines, amino acids, and peptides. This mechanism allows for the temporary blocking of the reactivity of the amino group, enabling reactions at other functional groups without interference from amine reactivity.

Pharmacokinetic Studies

Research has explored the pharmacokinetic behavior of prodrugs derived from this compound. One study highlighted the stability and absorption characteristics of amino acid carbamates as prodrugs for resveratrol. These derivatives were found to be stable at low pH and underwent slow hydrolysis at physiological pH, demonstrating potential for systemic delivery while protecting against first-pass metabolism .

Table 1: Pharmacokinetic Properties of Prodrugs Derived from (R)-tert-Butyl (2-amino-3-methylbutyl)carbamate

| Property | Value |

|---|---|

| Stability at pH 1 | Stable |

| Hydrolysis rate at pH 7 | Slow |

| Absorption in rats | Significant |

| Peak concentration in blood | >0.5 μM after 1 hour |

Case Studies

In vivo studies involving prodrugs based on (R)-tert-Butyl (2-amino-3-methylbutyl)carbamate have shown promising results. For instance, an isoleucine-containing prodrug demonstrated effective absorption and was present in the bloodstream as unaltered or partially deprotected species, indicating effective shielding from first-pass metabolism .

Another study reported that these prodrugs maintained adequate concentrations in blood for several hours post-administration, suggesting their potential utility in enhancing bioavailability for therapeutic applications .

Q & A

Q. What are the standard synthetic routes for (R)-tert-Butyl (2-amino-3-methylbutyl)carbamate in laboratory settings?

Methodological Answer: The synthesis typically involves carbamate protection of the amine group using tert-butyloxycarbonyl (Boc) anhydride or di-tert-butyl dicarbonate (Boc₂O). Key steps include:

- Amine Protection : React the primary amine (2-amino-3-methylbutyl) with Boc anhydride in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) at 0–25°C .

- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the Boc-protected product. Confirm purity using TLC and NMR .

- Chirality Control : For the (R)-enantiomer, use chiral auxiliaries or enantioselective catalysis. For example, asymmetric hydrogenation or enzymatic resolution may be employed .

Q. How can researchers characterize the purity and structural integrity of this carbamate derivative?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and amine backbone. DEPT-135 and 2D COSY experiments resolve overlapping signals .

- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry verifies molecular weight (e.g., [M+H]+ ion) and detects impurities .

- Melting Point Analysis : Determine experimentally if literature data are unavailable (e.g., compare with analogous compounds like tert-butyl (3-hydroxypropyl)carbamate, mp ~109–112°C) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Methodological Answer:

- Temperature : Store at 2–8°C in a sealed, desiccated container to prevent hydrolysis. Avoid prolonged exposure to moisture or heat .

- Incompatibilities : Separate from strong acids/bases (e.g., TFA, HCl) and oxidizing agents to avoid Boc deprotection or decomposition .

- Stability Monitoring : Perform periodic NMR or HPLC checks to detect degradation (e.g., free amine formation) .

Advanced Research Questions

Q. What strategies are effective for resolving stereochemical inconsistencies in the synthesis of enantiomerically pure (R)-tert-Butyl (2-amino-3-methylbutyl)carbamate?

Methodological Answer:

- Chiral Chromatography : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA/IB) to separate enantiomers .

- Dynamic Kinetic Resolution : Employ transition-metal catalysts (e.g., Ru-based Shvo catalyst) to racemize undesired enantiomers during synthesis .

- Crystallization-Induced Asymmetric Transformation : Optimize solvent systems (e.g., ethanol/water) to preferentially crystallize the (R)-enantiomer .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) for this carbamate derivative?

Methodological Answer:

- Experimental Determination : Measure solubility in common solvents (DMSO, ethanol) via gravimetric analysis. For melting points, use a calibrated capillary apparatus .

- Computational Modeling : Predict logP and solubility parameters using software like COSMOtherm or ACD/Labs. Cross-validate with experimental data .

- Literature Cross-Referencing : Compare with structurally similar carbamates (e.g., tert-butyl (3-hydroxypropyl)carbamate, logP ~1.2) to infer trends .

Q. What analytical methodologies are suitable for identifying and quantifying by-products in multi-step syntheses involving this compound?

Methodological Answer:

- LC-HRMS : High-resolution mass spectrometry identifies low-abundance by-products (e.g., Boc-deprotected amines or oxidation products) .

- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track intermediates and optimize reaction conditions (e.g., reaction time, temperature) .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at critical positions to trace reaction pathways and quantify side reactions .

Q. How can researchers mitigate ecological data gaps (e.g., ecotoxicity, biodegradability) when using this compound?

Methodological Answer:

- Read-Across Analysis : Use data from structurally related carbamates (e.g., tert-butyl N-(3-chlorophenyl)carbamate) to estimate ecotoxicological endpoints .

- Microcosm Studies : Perform lab-scale biodegradation tests using OECD 301 guidelines (e.g., closed bottle test) to assess persistence .

- QSAR Modeling : Apply quantitative structure-activity relationship models (e.g., EPI Suite) to predict bioaccumulation and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.